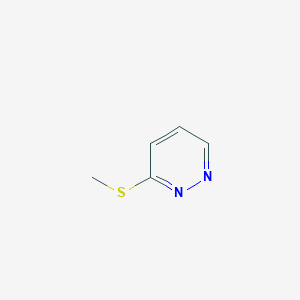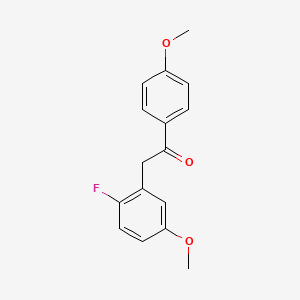
2-(2-Fluoro-5-methoxyphenyl)-1-(4-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-5-methoxyphenyl)-1-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of two methoxy groups and a fluoro substituent on the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methoxyphenyl)-1-(4-methoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and a temperature range of 0-5°C to ensure the stability of the reactants and the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
化学反応の分析
Types of Reactions
2-(2-Fluoro-5-methoxyphenyl)-1-(4-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
2-(2-Fluoro-5-methoxyphenyl)-1-(4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(2-Fluorophenyl)-1-(4-methoxyphenyl)ethanone
- 2-(2-Methoxyphenyl)-1-(4-methoxyphenyl)ethanone
- 2-(2-Fluoro-5-methoxyphenyl)-1-phenylethanone
Uniqueness
2-(2-Fluoro-5-methoxyphenyl)-1-(4-methoxyphenyl)ethanone is unique due to the specific combination of fluoro and methoxy substituents on the phenyl rings. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups can influence the compound’s overall electronic properties and interactions with other molecules.
特性
分子式 |
C16H15FO3 |
|---|---|
分子量 |
274.29 g/mol |
IUPAC名 |
2-(2-fluoro-5-methoxyphenyl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H15FO3/c1-19-13-5-3-11(4-6-13)16(18)10-12-9-14(20-2)7-8-15(12)17/h3-9H,10H2,1-2H3 |
InChIキー |
GXWCXWVCTNRZMR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)CC2=C(C=CC(=C2)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


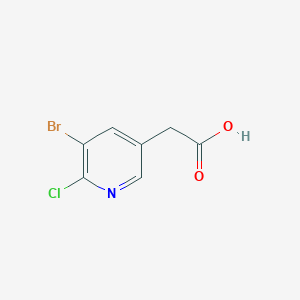
![7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane](/img/structure/B13346606.png)
![rel-(4aR,7aR)-1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one](/img/structure/B13346610.png)


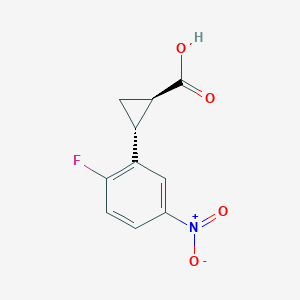

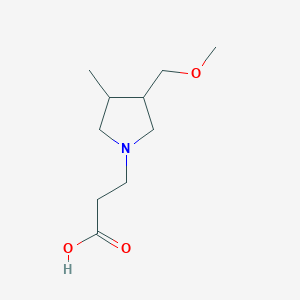

![(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13346667.png)
